2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-14-17(13-7-4-3-5-8-13)18-19-11-10-15(21(18)20-14)16-9-6-12-22-16/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXDFMWWORYQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent. For example, the reaction of 2-aminopyrazole with 2-furylaldehyde and benzaldehyde in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the furan or phenyl rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- C7 Substituents : The furan group in the target compound may enhance π-π interactions in binding pockets compared to morpholine (electron-rich) or trifluoromethyl (electron-withdrawing) groups .
- C2/C5 Substituents: Ethyl or methyl groups at C2/C5 improve lipophilicity, while amino groups at C5 enhance hydrogen-bonding capacity .
Physicochemical Properties
| Property | Target Compound | 7-Morpholine Analog | 5-Amino-3-phenyl Derivative |
|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | ~400 g/mol | ~300 g/mol |
| LogP (Predicted) | 3.2 (moderate lipophilicity) | 2.8 (polar due to morpholine) | 1.5 (polar due to NH2) |
| Solubility | Low in water | Moderate in polar solvents | High in polar solvents |
Notes:
- The furan group increases aromaticity but reduces solubility compared to morpholine or amino substituents.
- Ethyl and phenyl groups contribute to higher LogP values, favoring membrane permeability .
Biological Activity
2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrimidine core with ethyl and furan substituents, which are crucial for its biological activity. The synthesis typically involves cyclocondensation reactions of 3-amino-1H-pyrazole derivatives with various electrophiles, leading to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis (M.tb). For instance, compounds derived from this scaffold have shown significant inhibition of M.tb growth in vitro. In a study by Chibale et al., various analogues exhibited promising results with low cytotoxicity and effective inhibition against M.tb within macrophages .
| Compound | MIC (µM) | Mode of Action |
|---|---|---|
| Compound 1 | 10 | Disruption of iron homeostasis |
| Compound 2 | 25 | Inhibition of ATP synthase |
| Compound 3 | 15 | Targeting cell wall synthesis |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, compounds within this class have shown cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values indicating significant activity.
The mechanism by which these compounds exert their effects is multifaceted. For antimicrobial activity, it has been suggested that they interfere with cellular processes such as ATP synthesis and iron uptake. For anticancer activity, mechanisms include apoptosis induction and cell cycle arrest at specific phases.
In studies involving M.tb, it was observed that resistance to these compounds could arise from mutations in specific enzymes that facilitate compound catabolism . This highlights the importance of understanding the molecular interactions at play.
Case Studies
Several case studies illustrate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Antitubercular Activity : A series of analogues were tested against M.tb with varying substitutions at the C-7 position showing different levels of potency. The best-performing compounds demonstrated significant growth inhibition in macrophage models .
- Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines (MCF7, HepG2), a novel derivative exhibited IC50 values as low as 0.01 µM against MCF7 cells, suggesting high potency .
Q & A
[Basic] What are the established synthetic pathways for 2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, and what factors critically influence reaction efficiency?
The synthesis typically involves cyclization of 5-amino-3-phenylpyrazole derivatives with diketones or ketoesters. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-phenylpyrazole under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core . Introducing the furan-2-yl group at position 7 requires precursors like furan-2-carboxaldehyde or brominated intermediates. Key factors affecting efficiency include:
- Solvent choice : Polar aprotic solvents (DMF, ethanol) enhance cyclization rates.
- Catalysts : KHSO₄ improves yields by stabilizing intermediates during cyclization .
- Purification : Column chromatography (silica gel) or recrystallization (cyclohexane) achieves >95% purity, with yields ranging 60–70% .
[Basic] Which spectroscopic methods are essential for confirming the structure of this compound, and how are tautomeric forms distinguished?
- 1H/13C NMR : Pyrimidine protons appear as doublets (δ 8.2–8.5 ppm), while furan protons resonate at δ 6.3–7.4 ppm. Ethyl groups show triplet/multiplet patterns (δ 1.2–4.3 ppm) .
- X-ray crystallography : Resolves tautomerism; crystal structures of analogs (e.g., ethyl 7-methyl derivatives) reveal planar fused rings (dihedral angle <2°) and confirm regiochemistry .
- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 345.1 for C₁₉H₁₇N₃O) validate stoichiometry .
[Advanced] How can researchers optimize the introduction of electron-withdrawing groups at position 5 while preserving furan-2-yl integrity at position 7?
- Protective group strategies : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield the furan oxygen during nitration or halogenation at position 5 .
- Controlled nitration : Treat with HNO₃/H₂SO₄ at 0°C, followed by Pd/C hydrogenation to reduce nitro to amine groups. Monitor via HPLC to avoid over-substitution .
- DFT calculations : Predict electrophilic susceptibility; position 5 is more reactive than position 7 due to electron-deficient pyrimidine rings .
[Advanced] What methodologies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines with varying C7 substituents?
- Standardized assays : Use isogenic cell lines and control for purity (HPLC ≥95%). For kinase inhibition, normalize ATP concentrations to compare IC₅₀ values .
- SAR meta-analysis : Furan-2-yl at C7 enhances solubility (cLogP ≈2.1) but reduces membrane permeability vs. hydrophobic substituents (e.g., trifluoromethyl) .
- Crystallographic validation : Co-crystal structures (e.g., with kinase domains) clarify binding modes obscured by assay variability .
[Advanced] What computational approaches predict the binding mode of this compound to kinase targets, and how are these validated experimentally?
- Molecular docking : AutoDock Vina screens against kinase PDB entries (e.g., 3POZ), identifying key interactions (e.g., hydrogen bonds with Asp831) .
- MD simulations : 100-ns trajectories assess ligand stability; furan-2-yl’s π-stacking with Phe residues correlates with sub-100 nM Kd values in SPR assays .
- Enzymatic validation : Measure IC₅₀ in kinase inhibition assays (e.g., EGFR-TK), comparing to docking-predicted poses .
[Basic] What are the key challenges in characterizing the solubility and stability of this compound under physiological conditions?
- Low aqueous solubility : <0.1 mg/mL in PBS, necessitating DMSO stocks (<1% v/v to avoid cytotoxicity) .
- Stability : HPLC analysis shows 10% degradation in PBS (pH 7.4, 37°C) over 24 hours, suggesting oxidation at the furan ring .
- Formulation strategies : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .
[Advanced] How do substituents at positions 3 (phenyl) and 7 (furan-2-yl) influence electronic properties and reactivity?
- Electron density mapping : DFT shows the phenyl group at C3 donates electron density to the pyrimidine ring, activating C5 for electrophilic substitution .
- Furan’s resonance effects : The furan-2-yl group at C7 withdraws electrons via conjugation, reducing reactivity at C6 but enhancing hydrogen-bonding capacity in biological targets .
- Experimental validation : Hammett constants (σmeta = 0.37 for phenyl vs. σpara = 0.24 for furan) correlate with regioselectivity in SNAr reactions .
[Basic] What are the recommended storage conditions to ensure long-term stability of this compound?
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Solvent : Dissolve in anhydrous DMSO (sealed vials with molecular sieves) to minimize hydrolysis .
- Monitoring : Quarterly HPLC checks detect degradation; repurify via flash chromatography if purity drops below 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
